2-Amino-9-fluorenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJODITPGMMSNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184943 | |
| Record name | 9H-Fluoren-9-one, 2-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3096-57-9 | |
| Record name | 2-Amino-9H-fluoren-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminofluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3096-57-9 | |
| Source | DTP/NCI | |
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| Record name | 9H-Fluoren-9-one, 2-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminofluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-AMINOFLUORENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ78W0R94U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 2 Amino 9 Fluorenone and Its Derivatives
Established Synthetic Pathways to 2-Amino-9-fluorenone
Chemists have developed several routes for the synthesis of this compound. One common approach involves multi-step organic transformations from suitable precursors solubilityofthings.com.
A prominent established pathway for synthesizing this compound involves the reaction of fluorene (B118485) with nitric acid, followed by subsequent reduction steps solubilityofthings.com. While the exact details of these reduction steps can vary, this general sequence highlights the use of fluorene as a foundational precursor. Another example of a multi-step synthesis involves the preparation of 2-amino-7-bromo-9H-fluoren-9-one from a precursor compound, which is then refluxed with sodium sulfide (B99878) nonahydrate and sodium hydroxide (B78521) in ethanol (B145695)/water for 5 hours, followed by overnight stirring at room temperature chemicalbook.com. The crude product is then purified through a series of washes and drying chemicalbook.com.
Advanced Synthetic Approaches for Functionalized this compound Derivatives
Beyond the direct synthesis of this compound, significant research focuses on creating functionalized derivatives. These advanced approaches often employ more sophisticated reaction methodologies to introduce specific functionalities or create complex molecular architectures.
Multi-component reactions (MCRs) are highly effective and powerful tools for constructing complex molecules, offering advantages such as good yields, green media, short reaction times, and simple work-up procedures without chromatographic techniques tandfonline.com. Several studies highlight the use of MCRs for synthesizing functionalized this compound derivatives.
One such approach involves the multi-component reaction of diverse anilines, dimedone, 9-fluorenone (B1672902), cyanoacetohydrazide, and aromatic aldehydes in the presence of piperidine (B6355638) as a catalyst to produce novel 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives tandfonline.combohrium.comresearchgate.net. This cascade reaction involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization rsc.org.
Another example involves a five-component domino reaction utilizing cyanoacetohydrazide, 9-fluorenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine (B42938) in refluxing ethanol to prepare a new class of tetrahydroimidazo[1,2-a]pyridine derivatives rsc.org. Fluorene and fluorenone moieties have also been incorporated into diverse and complex derivatives through isocyanide-based multicomponent reactions researchgate.net. Copper-catalyzed multicomponent coupling reactions between ketones (including 9-fluorenones), alkynes, and amines have also afforded highly conjugated, fluorescent spirofluorenonaphthoquinoline derivatives in good yields bohrium.comresearchgate.net.
Catalytic methods play a crucial role in the derivatization of the fluorenone core, enabling efficient and selective transformations.
Palladium catalysis is a prominent strategy for synthesizing fluorenone derivatives, often involving C-H activation and cyclization processes. One method involves the palladium-catalyzed dual C-H functionalization of benzophenones to form fluorenones through oxidative dehydrogenative cyclization nih.govacs.org. This route is noted for its conciseness, effectiveness, and functional group compatibility nih.gov.
Another palladium-catalyzed approach involves the synthesis of fluorenones from simple bromobenzaldehydes and arylboronic acids in a one-pot Suzuki coupling reaction followed by oxidative cyclization researchgate.net. This strategy allows for the formation of dual C-C bonds without isolating the initial Suzuki coupled product and exhibits broad functional group tolerance researchgate.net. Palladium-catalyzed carbonylative multiple C-C bond formation also provides an efficient route to various substituted fluoren-9-ones, proceeding smoothly under a CO atmosphere using commercially available aryl halides and arylboronic acids organic-chemistry.org.
Furthermore, palladium-catalyzed intramolecular C(sp2)–H activation of 2-arylbenzyl chlorides at room temperature has been reported for the synthesis of fluorenes, with various substrates yielding corresponding fluorene derivatives in excellent yields researchgate.net. The palladium-catalyzed dehydrogenative [4+2] annulation of 1-indanones with alkynes, involving the desaturation of 1-indanones to indenones followed by oxidative cyclization, generates diverse benzo[c]fluorenone derivatives rsc.org.
Other catalytic approaches include rhodium(III)-catalyzed C–H activation/[4 + 2] annulation/aromatization sequences of enaminones with 1,3-dienes, leading to the synthesis of fluorenones acs.org. Photocatalyzed intramolecular cyclization of biarylcarboxylic acids with triphenylphosphine (B44618) has also been used to form fluorenones via acyl radicals organic-chemistry.org.
Schiff bases and imino derivatives derived from 9-fluorenone are important compounds due to their diverse applications, including biological activities jocpr.comujpronline.com. These compounds are typically formed through condensation reactions.
The synthesis of Schiff bases from 9-fluorenone often involves the condensation of 9-fluorenone with various amines jocpr.comtandfonline.comtandfonline.com. For instance, Schiff bases can be prepared by reacting 9-fluorenone with an amine in a solvent like toluene (B28343) or ethanol, often with a catalytic amount of an acid such as p-toluene sulfonic acid monohydrate jocpr.com. Water formed during the reaction is typically removed azeotropically jocpr.com. Alternatively, the reaction can be carried out by heating the mixture of 9-fluorenone and amine in ethanol, followed by cooling to precipitate the solid product jocpr.com.
Specific examples of Schiff base ligands derived from 9-fluorenone include [(9H-fluorene-9-ylidene)-thiosemicarbazide], [(9H-fluorene-9-ylidene)semicarbazide], and N1,N2-di(9H-fluorene-9-ylidene)ethan-1,2-diamine, formed by condensation with thiosemicarbazide (B42300), semicarbazide, and ethylenediamine, respectively tandfonline.comtandfonline.comresearchgate.net. The synthesis of fluoren-9-one thiosemicarbazones has also been reported, with optimization of reaction conditions using various reagents and ethanol to improve yields ujpronline.com.
Imino derivatives, such as 9-fluorenone hydrazone and 9-fluorenone oxime, are also synthesized from 9-fluorenone jocpr.com. For example, 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives have been synthesized from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which itself is prepared from fluorenone and thioseemicarbazide mdpi.com.
Catalytic Approaches to Fluorenone Core Derivatization
Synthesis of Fluorenone-Based Precursors for Specialized Applications
Fluorenone and its derivatives are extensively utilized as precursors in the development of materials exhibiting tailored properties for specific high-tech applications. This section details key synthetic methodologies and strategies employed to transform fluorenone into specialized precursors.
Optoelectronic Materials
Fluorenone-based compounds are integral to the advancement of optoelectronic technologies, including organic light-emitting diodes (LEDs), semiconducting polymers, and solar cells nih.govresearchgate.net. Their tunable photophysical and electrochemical properties make them ideal candidates for charge transport and light-emitting applications researchgate.netresearchgate.net.
Bipolar Charge Transporting Materials (CTMs): Fluorenone derivatives, particularly those incorporating amino functionalities, have been synthesized as air-stable and solution-processable bipolar charge transporting materials. A notable synthetic strategy involves the use of 2-amino-9H-fluorenone as a precursor in Buchwald–Hartwig amination reactions. This method facilitates the coupling of the amino-fluorenone with carbazole-based electron-donating moieties to yield advanced CTMs rsc.org. For instance, compounds like V1393, V1421, V1457, and V1458 were synthesized using a central fluorene-based core, with side-amines derived from 2-amino-9H-fluorenone rsc.org. Further modifications, such as Knoevenagel condensation of the keto group with malononitrile, led to dicyanofluorenylidine derivatives like V1484 and V1485, enhancing their electron-accepting properties rsc.org.
Fluorenone-Incorporated Cycloparaphenylenes (CPPs): Fluorenone and its derivatives, such as 2-(9H-fluoren-9-ylidene)malononitrile, have been successfully integrated into cycloparaphenylenes (CPPs) to create novel donor-acceptor chromophores. These macrocyclic structures, which mimic segments of armchair carbon nanotubes, exhibit tunable electronic properties crucial for optoelectronic applications. The synthetic approach often involves late-stage functionalization of fluorenone-based rings via high-yielding Knoevenagel condensations researchgate.net.
Nonlinear Optical (NLO) Chromophores: Fluorene units, including 9,9-dimethyl-9H-fluoren-2-amine, serve as scaffolds for synthesizing chromophores with significant nonlinear optical properties. These chromophores typically feature a dimethylamino donor and various electron-accepting groups (e.g., dicyanovinyl, cyanostilbene). The synthesis generally proceeds from precursors like 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, involving steps such as nucleophilic substitution, nitro group reduction, reductive methylation, and reduction of a nitrile to an aldehyde nih.gov.
Biomedical and Pharmaceutical Intermediates
Fluorenone derivatives are increasingly recognized for their utility as intermediates in the synthesis of pharmaceuticals and biologically active compounds, including antimicrobial, antiviral, and anticancer agents nih.govresearchgate.netarabjchem.orgnih.govgoogle.com.
Antimicrobial and Antiviral Agents: Various derivatives of 9-fluorenone have been synthesized as structural models for known antiviral agents like tilorone (B613820) (2,7-bis(2-diethylaminoethoxy)fluoren-9-one). These syntheses involve modifying the fluorenone scaffold by adding hydrocarbon chains of varying lengths and terminal groups, leading to compounds with inhibitory concentrations against a range of Gram-positive and Gram-negative bacteria nih.gov. For example, N-octadecyl-9-oxo-9H-fluoren-4-carboxamide has been used as a basic intermediate to obtain new fluorene derivatives with surface-active and antimicrobial properties nih.gov.
Synthesis of Thiazole (B1198619) Derivatives: Fluorenone is a key starting material for the synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives, which have shown promising antimicrobial activity. The initial step involves the condensation of fluorenone with thiosemicarbazide to form 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, followed by reactions with various α-halo carbonyl compounds to construct the thiazole ring mdpi.com.
Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives: Novel O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives, demonstrating microbicidal and antibiofilm activity, have been synthesized using 9H-Fluoren-9-one oxime as a precursor. The reaction involves the condensation of 9H-Fluoren-9-one oxime with phenyl isocyanate under reflux conditions nih.gov.
Pharmaceutical Intermediates (e.g., 2-Aminobiphenyl): Fluorenone derivatives can serve as precursors for the synthesis of 2-aminobiphenyl (B1664054) compounds, which are significant pharmaceutical intermediates. A multi-step synthetic route involves substituted 9-fluorenone reacting under alkaline conditions, followed by acyl halogenation, ammoniation, and a Hofmann degradation reaction to yield the 2-aminobiphenyl compound google.com.
Fluorescent Dyes and Sensors
This compound itself is widely employed in the development of fluorescent dyes and in biological fluorescence assays due to its inherent light-emitting properties when excited by ultraviolet radiation solubilityofthings.com. Beyond direct application, fluorenone derivatives are engineered as chemosensors for the selective detection of metal ions.
Metal Ion Chemosensors: Fluorenone-based chemosensors are designed to detect specific metal ions through colorimetric or fluorometric changes. For instance, a probe synthesized by the condensation of 9-fluorenone with 2-thiophene carboxylic acid hydrazide demonstrated selective complexation with Cu²⁺ ions, with fluorenone acting as the signaling unit researchgate.net. Similarly, an imino derivative of this compound and mercapto-2-butanone has been synthesized, showing a significant enhancement in fluorescence upon addition of Al³⁺ ions researchgate.net.
Detailed Research Findings and Synthetic Data
The following tables provide specific examples of synthetic routes, precursors, and yields for fluorenone-based compounds with specialized applications.
Table 1: Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
| Precursor Compound | Reagent | Product Compound | Reaction Conditions | Yield (%) | Application |
| 9H-Fluoren-9-one oxime | Phenyl isocyanate | 9-(Phenylcarbamoyloxymino)fluorene (1a) | Anhydrous tetrahydrofuran (B95107), reflux, 52 h | 64.8 | Antimicrobial/Antibiofilm |
| (Mw 195.22) | (Mw 119.12) | (Mw 383.23) | |||
| nih.gov |
Table 2: Synthesis of 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole Derivatives
| Precursor Compound | Reagent | Product Compound | Reaction Conditions | Yield (%) | Application |
| Fluorenone | Thiosemicarbazide | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1) | 1,4-dioxane, catalytic glacial acetic acid | N/A | Antimicrobial |
| mdpi.com | |||||
| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1) | Ethyl 2-bromoacetophenone | 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one (2) | Tetrahydrofuran, reflux, 0.5 h | 83 | Antimicrobial |
| mdpi.com | |||||
| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1) | Ethyl 2-chloroacetate | Product 4a | Tetrahydrofuran, reflux, 12 h | 76 | Antimicrobial |
| mdpi.com |
Table 3: Synthesis of Conjugated Fluorene-Based Benzamides
| Precursor Compound | Reagent | Product Compound | Reaction Conditions | Yield (%) | Application |
| 9-(phenylethynyl)-9H-fluoren-9-ols (1a) | 2-aminobenzamide (2a) | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide (3a) | Dichloromethane, 0.1 equiv. BF₃·OEt₂, room temperature, 10 min | 65 | Highly functionalized conjugated systems |
| thieme-connect.debohrium.com |
Table 4: Synthesis of Bipolar Charge Transporting Materials (CTMs)
| Precursor Compound | Reagent | Product Compound Class | Reaction Conditions | Application |
| 2-amino-9H-fluorenone | 3-bromo-9-ethylcarbazole (B1268536), 2-aminoanthraquinone | Bipolar Charge Transporting Materials (CTMs) | Buchwald–Hartwig amination reaction conditions | Optoelectronic devices |
| rsc.org | (e.g., V1393, V1421, V1457, V1458) | |||
| Fluorene-based core (with keto group) | Malononitrile | Dicyanofluorenylidine derivatives | Knoevenagel condensation in basic medium | Optoelectronic devices |
| rsc.org | (e.g., V1484, V1485) |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 9 Fluorenone
Photochemical Reactivity of 2-Amino-9-fluorenone and its Precursors
The interaction of this compound and its precursors with light, especially ultraviolet (UV) radiation, leads to various photochemical transformations, some of which have environmental and toxicological implications.
Photo-oxidation Processes and Mutagenic Product FormationPhotolysis of amino-polycyclic aromatic hydrocarbons (PAHs) can generate direct-acting mutagens. For instance, the photolysis of 2-aminofluorene (B1664046), a precursor to this compound, in aqueous solutions results in the formation of several photo-products, including 2-nitrosofluorene (B1207293), 2-nitrofluorene (B1194847), and 2-amino-9-fluorenonenih.govwjpmr.com. Both 2-nitrosofluorene and 2-nitrofluorene are known direct-acting mutagensnih.govwjpmr.com.
A notable photo-oxidation product of ultraviolet-A (UVA)-irradiated 2-aminofluorene is 2-nitro-9-fluorenone (B187283), which has been identified as a unique mutagen formed through this process sigmaaldrich.comnih.govsigmaaldrich.com. This formation involves selective ring photo-oxidation, leading to the production of a carbonyl group at the 9-position of the fluorene (B118485) molecule nih.gov. The kinetics of phototransformation of this compound into 2-nitro-9-fluorenone have also been studied, indicating that this compound is an early and predominant photoproduct in UVA-irradiated solutions of 2-aminofluorene nih.gov.
Table 1: Photoproducts from 2-Aminofluorene Photolysis
| Precursor Compound | Photoproducts Identified | Mutagenicity | Source |
|---|---|---|---|
| 2-Aminofluorene | 2-Nitrosofluorene, 2-Nitrofluorene, this compound | 2-Nitrosofluorene and 2-Nitrofluorene are direct-acting mutagens. | nih.govwjpmr.com |
Photoreactions and Environmental Contaminant StudiesPolycyclic aromatic hydrocarbons (PAHs), including fluorenes and fluorenones, are genotoxic environmental contaminants frequently exposed to solar radiationzenodo.orgresearchgate.netgranthaalayahpublication.org. Photochemical transformations can enhance the hazardous impact of these materials on natural resourceszenodo.org.
Studies on the photoirradiation of 9-fluorenone (B1672902), a related compound, with UV light in different solvents have shown the formation of various products zenodo.orgresearchgate.net. For instance, 9-fluorenone undergoes photoreduction in acetonitrile (B52724) via hydrogen abstraction, yielding fluoren-9-ol and succinonitrile (B93025) zenodo.orgresearchgate.net. The polarity of solvents and the intensity of the light source influence the photoreaction, with increased polarity and intensity generally decreasing the reaction time and increasing product yields zenodo.orgresearchgate.net.
The presence of the keto group in 9-fluorenone appears to contribute to its recalcitrance, as photo-oxidation experiments have shown a slower elimination kinetics for 9-fluorenone compared to fluorene researchgate.net. While 96% of fluorene disappeared after 10 minutes of treatment, only 13% of 9-fluorenone was eliminated under similar conditions researchgate.net.
Derivatization Reactions at the Amino and Carbonyl Functionalities
This compound possesses both an amino group and a carbonyl group, providing sites for various derivatization reactions, leading to the synthesis of diverse chemical structures.
Formation of Heterocyclic Ring Systems (e.g., Thiazoles, Quinolines)this compound and its derivatives serve as building blocks for the synthesis of heterocyclic ring systems. For example, novel 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives have been synthesized through a multi-component reaction involving 9-fluorenone, anilines, dimedone, cyanoacetohydrazide, and aromatic aldehydes, catalyzed by piperidineresearchgate.nettandfonline.com. This method offers advantages such as good yields, short reaction times, and simple work-up proceduresresearchgate.nettandfonline.com.
In the context of thiazole (B1198619) synthesis, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, derived from fluorenone, can be used as a starting material in the Hantzsch reaction to synthesize fluorenyl-hydrazonothiazole derivatives. These reactions typically involve α-halocarbonyl compounds in solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane, and while a base catalyst is not always necessary, it can reduce reaction time mdpi.comresearchgate.net.
Condensation Reactions for Novel StructuresCondensation reactions are crucial for creating new structures from this compound and related fluorenone compounds. For instance, 9-fluorenone can undergo condensation reactions to synthesize colorimetric probesresearchgate.net. A tetraphenol fluorene, 2,7-dihydroxy-9,9-bis-(4-hydroxyphenyl)fluorene (THPF), was synthesized via the condensation of 2,7-dihydroxy-9-fluorenone (B1308586) and phenol (B47542) in the presence of an acidic cation exchange resin and 3-mercaptopropionic acidrsc.org. This THPF derivative was then used in a Mannich condensation reaction to prepare a novel tetrafunctional oxazine (B8389632) monomerrsc.org.
Another example involves the synthesis of 9-dicyanomethylene derivatives from fluorenones through condensation with malononitrile. These derivatives exhibit strong intramolecular charge transfer and can sensitize the photoconductivity of carbazole-containing polymer films acs.org.
Table 2: Examples of Derivatization Reactions
| Reactant | Reaction Type | Product Type | Specific Product Example | Conditions |
|---|---|---|---|---|
| 9-Fluorenone, Anilines, Dimedone, Cyanoacetohydrazide, Aromatic Aldehydes | Multi-component condensation | Quinolines | 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives | Piperidine (B6355638) catalyst, melt conditions, then ethanol (B145695)/water (1:1) at 80°C |
| 2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide, α-halocarbonyl compounds | Hantzsch reaction | Thiazoles | Fluorenyl-hydrazonothiazole derivatives | THF or 1,4-dioxane, optionally with base catalyst |
| 2,7-Dihydroxy-9-fluorenone, Phenol | Condensation | Tetraphenol fluorene | 2,7-dihydroxy-9,9-bis-(4-hydroxyphenyl)fluorene (THPF) | Acidic cation exchange resin, 3-mercaptopropionic acid, 100°C, 10h |
Electron Transfer and Redox Chemistry of this compound Systems
The fluorenone core, including this compound, plays a role in electron transfer and redox processes due to its inherent electronic properties and the presence of the carbonyl group. Fluorenone derivatives can act as electron acceptors acs.org.
Studies on 9-fluorenone and its derivatives have explored their electron transfer dynamics. For instance, 9-fluorenone (FLU) exhibits photoinduced electron transfer with amine solvents, and intermolecular hydrogen bonding can influence these dynamics researchgate.net. The carbonyl group of aromatic ketones is generally the center of photochemical reactivity, and various photoreactions can lead to the liberation of leaving groups acs.org.
Fluorenone derivatives with electron-withdrawing groups, such as nitro groups, can significantly impact electron affinity and charge-transfer complexation acs.orgresearchgate.net. For example, 2,4,5,7-tetranitro-9-fluorenone (TENF), with its four electron-withdrawing nitro groups, has been studied as a π-acceptor and shows favorable results in charge-transfer complexation researchgate.net. Cyclic voltammetry measurements on various fluorenone derivatives have revealed reversible single-electron reduction waves, indicating the formation of radical anions, dianions, and even radical trianions and tetraanions, depending on the substitution pattern acs.org. The substitution of the carbonyl oxygen in fluorenones by a dicyanomethylene group can increase the thermodynamic stability of the radical anion acs.org.
New fluorene-based bipolar charge-transporting materials featuring 9-fluorenone groups have been designed and synthesized. These materials exhibit hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹ rsc.org. Electron transport in compounds with 9-fluorenone can be highly dispersive rsc.org.
Photoinduced Electron-Transfer Dynamics
Photoinduced electron-transfer (PET) dynamics in aminofluorenones, including this compound, are a subject of considerable scientific interest due to their potential in photophysical applications. The presence of the amino group acts as a strong electron donor, which significantly impacts the photophysical properties of the fluorenone system mdpi.com.
Electrochemical Properties and Voltammetric Behavior
The electrochemical properties of this compound are characteristic of fluorenone derivatives, which typically undergo reversible one-electron reduction processes. Cyclic voltammetry (CV) is a primary technique used to investigate these properties, providing insights into the reduction and oxidation pathways and the stability of the resulting species.
The voltammetric response provides valuable information about the electron transfer mechanisms, including whether the process is diffusion-controlled and if the generated radical species are stable within the experimental timescale cdnsciencepub.com.
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 9 Fluorenone Systems
Fluorimetric Studies for Molecular Interactions and Recognition
Fluorimetric studies provide crucial insights into the electronic transitions and excited-state behavior of 2-amino-9-fluorenone and its derivatives, revealing their potential for molecular sensing and recognition.
Steady-State and Time-Resolved Fluorescence Spectroscopy
The fluorenone scaffold, including this compound, is known for its fluorescent properties, making it useful in applications such as fluorescent dyes and biological fluorescence assays uni.luepa.govguidetopharmacology.org. The fluorescence emission of fluorenone derivatives is highly susceptible to perturbation by factors such as solvent polarity and temperature ucdavis.edu. For instance, the emission maximum of the parent 9-fluorenone (B1672902) can shift from approximately 500 nm in nonpolar hexane (B92381) to 570 nm in polar protic solvents like methanol (B129727), influenced by hydrogen bonding ucdavis.edu.
While specific steady-state and time-resolved fluorescence data for this compound itself were not extensively detailed in the search results, related fluorenone-based sensors have shown fluorescence emissions at wavelengths such as 511 nm and 561 nm. Studies on the molecular recognition interaction of β-cyclodextrin with this compound have been investigated using UV and steady-state fluorescence techniques. The photophysical properties of related compounds, such as 2-amino-9,10-anthraquinone, have been studied, revealing high fluorescence quantum yields (Φf) and lifetimes (τf) in low solvent polarity regions, which are attributed to structural changes in the molecule with solvent polarity.
Fluorescence Enhancement upon Metal Ion Addition
Fluorenone derivatives have demonstrated significant utility as chemosensors for various metal ions, often exhibiting a "turn-on" fluorescence response upon ion binding. An imino derivative of this compound has been reported as a turn-on fluorescent sensor for Al³⁺ ions. This derivative showed a substantial enhancement in fluorescence upon the addition of Al³⁺ ions, with other metal ions causing insignificant changes. The detection limit for Al³⁺ determination by this fluorenone derivative was reported as 5 × 10⁻⁸ M, accompanied by a visible enhancement of color under illumination.
Another study on fluorenone derivatives highlighted significant fluorescence enhancement in the presence of Zn²⁺ ions, while other metal ions often led to quenching. This enhancement is frequently attributed to the chelation-enhanced fluorescence (CHEF) mechanism, where the binding of metal ions to the receptor moiety blocks photoinduced electron transfer (PET), thereby restoring fluorescence.
A summary of fluorescence enhancement by metal ions for fluorenone derivatives is presented below:
| Fluorenone Derivative Type | Target Metal Ion | Observed Effect | Detection Limit | Mechanism | Reference |
| Imino derivative of this compound | Al³⁺ | Large fluorescence enhancement | 5 × 10⁻⁸ M | Turn-on sensing | |
| Fluorenone derivatives | Zn²⁺ | Significant fluorescence enhancement (e.g., 2.5-fold to 13-fold) | 10⁻⁷ M (for a specific probe) | CHEF, inhibition of PET | |
| Fluorenone-based sensors | I⁻ | Fluorescence emission enhancement (100% and 78% efficiency) | 8.0 and 11.0 nM | Inhibition of ICT and C=N isomerization |
Luminescence Switching Phenomena in Solid-State Materials
Luminescence switching in solid-state materials based on fluorenone derivatives has garnered significant interest due to its potential in responsive materials. Organic solid-state luminescence switching (SLS) materials can reversibly switch their luminescence by altering molecular packing without chemical structural changes.
For example, 2,7-diphenylfluorenone derivatives exhibit prominent aggregation-induced emission (AIE) properties with high solid-state fluorescence quantum yields, ranging from 29% to 65%. Specific examples include 2,7-bis(4-methoxyphenyl)-9H-fluoren-9-one (Compound 2) and 2,7-bis(4-ethylphenyl)-9H-fluoren-9-one (Compound 6), which display reversible stimuli-responsive solid-state luminescence switching. Compound 2 undergoes transformations between red and yellow crystals, with emission wavelengths switching between 601 nm and 551 nm, in response to temperature, pressure, or solvent vapor. Similarly, Compound 6 exhibits SLS behavior, with luminescence switching between orange (571 nm) and yellow (557 nm).
The variable solid-state luminescence in these fluorenone derivatives is attributed to the formation of different excimers in distinct solid phases. Furthermore, the stimuli-responsive reversible phase transformations in these compounds involve a structural transition between π–π stacking-directed packing and hydrogen bond-directed packing.
Even the parent 9-fluorenone can exist in a metastable form (MS9F) that emits blue fluorescence (λmax = 495 nm upon 365 nm irradiation) and undergoes a single-crystal-to-single-crystal (SCSC) transformation to a ground state form (GS9F) over approximately 30 minutes, which emits green fluorescence ucdavis.edu. This transformation involves significant molecular rotation within the crystalline lattice ucdavis.edu. The difference in ketone environment and the presence or absence of bond dipole-dipole interactions within the crystalline lattice are proposed to be responsible for the observed changes in fluorescent emission wavelength ucdavis.edu.
X-ray Crystallography for Molecular Structure and Packing Analysis
X-ray crystallography is a powerful technique for elucidating the precise molecular structure and packing arrangements of this compound systems in the solid state, providing insights into intermolecular interactions.
Single-Crystal Structures of this compound Derivatives
The single-crystal structure of this compound itself is available in crystallographic databases (CCDC Number: 801750). While detailed crystallographic parameters (e.g., space group, unit cell dimensions) were not directly retrieved from the search results, the existence of its crystal structure is confirmed.
Beyond the parent compound, X-ray crystallography has been crucial in characterizing various fluorenone derivatives. For instance, 9-fluorenone hydrazone, a derivative of 9-fluorenone, has been characterized using X-ray diffraction, revealing a monoclinic crystal structure with a space group of P2₁. Studies on 2,7-diphenylfluorenone derivatives, which exhibit luminescence switching, have also utilized X-ray single-crystal structures to understand their solid-state fluorescence behavior. The metastable form of 9-fluorenone (MS9F) has also been characterized by X-ray diffraction, showing a disordered model with two possible molecular orientations ucdavis.edu.
Analysis of Hydrogen Bonding and π-π Stacking Interactions in Crystalline Structures
Intermolecular interactions, particularly hydrogen bonding and π-π stacking, play a critical role in dictating the crystal packing and solid-state properties of this compound systems. The presence of the amino group in this compound enhances its potential for forming hydrogen bonds uni.lu.
In fluorenone derivatives, hydrogen bonding and π-π stacking interactions are key ordering forces within crystal lattices ucdavis.edu. For example, in a fluorenone derivative, a network of connected cyclic structures is formed via intermolecular hydrogen bonds between amide H atoms and oxygen atoms, and this linkage is further supported by weak π-π stacking interactions among the central five-membered ring and one of the attached six-membered rings of the fluorene (B118485) moieties.
In the case of 9-fluorenone, the ground state form (GS9F) exhibits π-π stacking interactions between aromatic rings, with interplanar distances typically ranging from 3.50 to 3.65 Å ucdavis.edu. In contrast, its metastable form (MS9F) shows bond dipole-dipole interactions between antiparallel keto groups, with intermolecular ketone distances of 3.088 Å, and no evident π-π stacking interactions ucdavis.edu. This difference in intermolecular interactions is directly linked to the distinct fluorescent emissions observed in these polymorphic forms ucdavis.edu.
Furthermore, studies on fluorenone organic crystals that exhibit two-color luminescence switching demonstrate that reversible phase transformations involve a structural transition between π–π stacking-directed packing and hydrogen bond-directed packing. This highlights the delicate balance and interplay between these non-covalent interactions in controlling the solid-state luminescence properties.
Theoretical and Computational Chemistry Studies of 2 Amino 9 Fluorenone
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Amino-9-fluorenone at the molecular level. These methods provide a detailed picture of the electronic structure, which governs the molecule's reactivity, spectroscopic behavior, and potential for use in functional materials.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Studies on fluorenone and its derivatives utilize DFT to perform geometry optimization and calculate vibrational frequencies. researchgate.netresearchgate.net For instance, calculations at the B3LYP/6-31+G(d,p) level of theory have been effectively used to determine the molecular geometry of the parent compound, 9-fluorenone (B1672902). researchgate.netresearchgate.net
The study of electronically excited states is critical for understanding the photophysical properties of molecules and assessing their potential in applications like organic light-emitting diodes (OLEDs). Time-Dependent Density Functional Theory (TD-DFT) is the most widely used quantum chemical method for calculating the excitation energies and simulating the absorption and emission spectra of molecules. researchgate.net
For the parent compound 9-fluorenone, TD-DFT has been used to calculate the properties of its lowest excited singlet states. researchgate.net These calculations help in the interpretation of experimental data from techniques like time-resolved IR spectroscopy. researchgate.net The introduction of the amino group at the 2-position in this compound is expected to significantly alter its photophysical properties. The electron-donating nature of the amino group typically leads to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra compared to the unsubstituted fluorenone. TD-DFT calculations are essential for predicting the magnitude of this shift and understanding the nature of the electronic transitions involved.
Conformer analysis is also crucial, as the spatial orientation of the amino group relative to the fluorenone ring can affect the molecule's properties. Computational methods can generate a potential energy surface by systematically rotating the torsion angles of the amino group to identify the most stable, low-energy conformations. This analysis provides insight into the conformational flexibility and the predominant structures that exist under normal conditions. acs.org
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein. These methods are fundamental in drug discovery and medicinal chemistry for predicting the biological activity of compounds.
Predicting the interaction between a small molecule (ligand), like this compound, and a protein is crucial for assessing its potential as a therapeutic agent. arxiv.org Computational docking simulations are used to predict the preferred binding mode and affinity of a ligand to a target protein. These simulations place the three-dimensional structure of the ligand into the binding site of a protein and calculate a "docking score," which estimates the strength of the interaction.
The process involves using the simplified molecular-input line-entry system (SMILES) string or a 3D structure of this compound and the known structure of a target protein as inputs. Modern approaches often utilize machine learning and deep learning models, trained on large datasets of known protein-ligand interactions, to improve the accuracy of these predictions. arxiv.org By simulating its binding to various protein targets, researchers can generate hypotheses about the biological activity of this compound and prioritize it for further experimental testing.
Thermodynamic Property Predictions and Experimental Validation
Understanding the thermodynamic properties of a compound is essential for its synthesis, purification, and application. Both experimental measurements and computational predictions are used to determine these properties.
For the parent compound, 9-fluorenone, extensive studies have been conducted to determine its thermodynamic properties, providing a valuable baseline. researchgate.netresearchgate.net Experimental techniques such as static bomb combustion calorimetry and Knudsen effusion have been used to measure the standard molar enthalpies of formation and sublimation. These experimental results are often validated by comparing them with values derived from computational chemistry, which provides a mutual validation of the methods. researchgate.netresearchgate.net
The standard enthalpy of formation in the crystalline phase for 9-fluorenone, for example, has been determined experimentally. Computational methods can then be used to calculate the gas-phase enthalpy of formation, and the difference between these values provides the enthalpy of sublimation. The addition of a polar amino group to the fluorenone structure in this compound would be expected to increase intermolecular forces, such as hydrogen bonding, leading to a higher enthalpy of sublimation compared to 9-fluorenone.
Table 1: Experimental Thermodynamic Properties of 9-Fluorenone (Reference Compound)
| Property | Value |
|---|---|
| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | -(11.4 ± 3.8) kJ·mol⁻¹ |
| Standard Molar Enthalpy of Sublimation (298.15 K) | (95.1 ± 0.5) kJ·mol⁻¹ |
Data sourced from references. This table shows data for the parent compound 9-fluorenone to provide context for the properties of its amino derivative.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR are key concepts in medicinal chemistry used to understand how the chemical structure of a compound relates to its biological activity. acs.org These models are used to design and optimize new drug candidates.
A SAR analysis involves systematically modifying the structure of a molecule and observing the effect on its biological activity. For this compound, this could involve changing the position of the amino group, adding other substituents to the fluorenone rings, or modifying the amino group itself. acs.org
QSAR modeling takes this a step further by creating a mathematical relationship between the chemical structure and the biological activity. researchgate.net In a QSAR study, various physicochemical properties or theoretical molecular descriptors of a series of related compounds are calculated. These descriptors, which can quantify properties like hydrophobicity, electronic effects, and steric bulk, are then correlated with their measured biological activity using statistical methods. The resulting mathematical model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening.
Applications of 2 Amino 9 Fluorenone in Advanced Materials Science
Photonic and Optoelectronic Material Development
The fluorenone core is a versatile platform for creating materials with tailored optical and electronic properties. researchgate.netresearchgate.netmdpi.com By modifying the 2-amino-9-fluorenone structure, researchers can fine-tune characteristics like light absorption and emission, charge transport, and nonlinear optical responses. researchgate.netmdpi.comrsc.org
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are investigated for their potential in various layers of OLED devices. The fluorene (B118485) unit is a common component in materials designed for OLEDs. bohrium.com For instance, fluorene-based compounds are used as hosts for phosphorescent emitters and as charge-transporting materials. bohrium.comsigmaaldrich.com
Bipolar charge transporting materials, which can transport both holes and electrons, have been synthesized using a 9-fluorenone (B1672902) core. In one study, 2-amino-9H-fluorenone was coupled with 3-bromo-9-ethylcarbazole (B1268536) to create precursor molecules for more complex bipolar materials. rsc.org These materials, featuring electron-donating carbazolyl moieties and an electron-accepting fluorenone group, demonstrate intramolecular charge transfer, a crucial characteristic for OLED applications. rsc.org
One specific derivative, N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR), when used as a hole transporting material in a yellow phosphorescent OLED, showed high current and external quantum efficiencies of 44.25 cd/A and 17.8%, respectively. bohrium.com Another related material, N1-(4-(diphenylamino)phenyl)-N4,N4-diphenyl-N1-(9,9-diphenyl-9H-fluoren-7-yl)benzene-1,4-diamine (FLU-DTPA), achieved efficiencies of 32.54 cd/A and 12.8%. bohrium.com
| Material | Role | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
|---|---|---|---|
| FLU-DCAR | Hole Transport Material | 44.25 | 17.8 |
| FLU-DTPA | Hole Transport Material | 32.54 | 12.8 |
| TAPC (Reference) | Hole Transport Material | 20.45 | 14.91 |
Optical Second Harmonic Generation (SHG) and Terahertz (THz) Generation Materials
Fluorenone-based molecular materials are promising for applications in nonlinear optics, including second harmonic generation (SHG) and terahertz (THz) wave generation. researchgate.netresearchgate.netmdpi.com These applications rely on materials with a high second-order nonlinear optical susceptibility (χ(2)).
Diphenylfluorenone (DPFO) crystals, which are derivatives of the fluorenone core, have demonstrated exceptionally large electro-optic coefficients, making them suitable for THz detection. nccr-must.ch When excited with near-infrared femtosecond pulses, DPFO crystals can emit narrow-band THz radiation centered around 1.5 THz. nccr-must.ch This frequency is advantageous for practical applications as it avoids significant overlap with water vapor absorption lines. nccr-must.ch
Simulations and experimental studies on other fluorenone derivatives, such as 2,7-di([1,1′-biphenyl]-4-yl)-fluorenone (4DBpFO), also show potential for THz generation. pnas.org Computational studies predict that the phase transition in these crystals can be driven by optically pumping specific molecular vibrational modes in the THz range. pnas.org Experimental investigations into various organic crystals for THz generation have shown that materials like DSTMS and OH1 can efficiently convert near-infrared light into broadband THz radiation. nih.gov
Solar Cell Components, including Hole Transport Materials
In the field of photovoltaics, particularly perovskite solar cells (PSCs), derivatives of this compound are being developed as hole transport materials (HTMs). nih.govacs.org An ideal HTM should have appropriate energy levels to facilitate the efficient transfer of holes from the perovskite layer, high hole mobility, and good stability. acs.orgrsc.org
A fluorenone-based organic molecule, TPA-9F (2,7-bis(4-(bis(4-methoxyphenyl)amino)phenyl)-9H-fluoren-9-one), has been successfully developed and used as a dopant-free HTM in PSCs. researchgate.net This molecule features a 9-fluorenone core with triphenylamine (B166846) (TPA) end-cappers. researchgate.net Similarly, a polymeric HTM based on a fluorene backbone, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), was synthesized and employed in air-processed inverted PSCs. nih.gov This dopant-free polymer enabled a power conversion efficiency (PCE) of up to 16.82%, significantly outperforming the commercial standard PEDOT:PSS (13.8%) under the same conditions. nih.gov The device using PFTPA also demonstrated excellent long-term stability, retaining 91% of its initial efficiency after 1000 hours in ambient air. nih.gov
The design strategy often involves creating π-conjugated systems that enhance intermolecular interactions and charge transport. researchgate.net For example, replacing the spirobifluorene core in the well-known HTM spiro-OMeTAD with other functional cores like fluorenone is a promising approach for designing new dopant-free HTMs. researchgate.netrsc.org
| HTM | Device Structure | Power Conversion Efficiency (PCE) (%) | Reference HTM | Reference PCE (%) |
|---|---|---|---|---|
| PFTPA | p-i-n | 16.82 | PEDOT:PSS | 13.80 |
| TPA-BPV-TPA | n-i-p | 16.42 | Spiro-OMeTAD | ~16.42 |
| X59 | n-i-p | 19.8 | - | - |
| X60 | n-i-p | 19.8 | - | - |
Fluorescent Sensors and Biomarkers
The inherent fluorescence of the fluorene and fluorenone scaffold makes this compound an excellent starting point for developing fluorescent sensors and biomarkers. researchgate.netmdpi.combiosynth.com The amino group provides a convenient site for functionalization to create receptors for specific analytes. researchgate.netacs.org
Derivatives of this compound have been synthesized to act as "turn-on" fluorescent sensors for metal ions. researchgate.net For example, an imino derivative of this compound and mercapto-2-butanone was developed for the selective detection of Al³⁺ ions. researchgate.netresearchgate.net This sensor exhibited a significant enhancement in fluorescence upon binding with Al³⁺, with a low detection limit of 5 x 10⁻⁸ M. researchgate.netresearchgate.net
Furthermore, fluorenone-based Schiff base sensors have been designed for detecting anions like iodide (I⁻). acs.orgnih.gov These sensors operate on a fluorescence enhancement mechanism, where the binding of the iodide ion restricts intramolecular charge transfer (ICT) and C=N bond isomerization, leading to increased fluorescence. researchgate.netacs.orgnih.gov These sensors have shown high sensitivity with detection limits in the nanomolar range and have been successfully used for imaging iodide ions in live HeLa cells. researchgate.netacs.orgnih.gov
Chemosensors for Ion Detection and Environmental Monitoring
The structural and electronic properties of this compound derivatives make them highly suitable for creating chemosensors that can detect specific ions through colorimetric or fluorescent changes. researchgate.netmdpi.com These sensors are valuable for applications in environmental monitoring and biological analysis. mdpi.comacs.org
Design Principles for Selective Cation and Anion Chemosensors
The design of selective chemosensors based on this compound hinges on integrating a specific ion recognition site (receptor) with the fluorenone signaling unit. rsc.orgacs.org The interaction between the analyte and the receptor triggers a change in the electronic properties of the fluorenone core, resulting in a detectable optical signal.
For Anion Detection: The design principles for anion sensors often rely on establishing hydrogen bonding interactions or exploiting Lewis acid-base interactions. acs.orgresearchgate.net Amide, urea, or hydroxyl groups are frequently incorporated into the sensor structure to act as hydrogen bond donors that can interact with anions like fluoride (B91410) or iodide. acs.orgresearchgate.net In fluorenone-based sensors for iodide, a donor-acceptor (D-A) architecture was created by introducing hydroxyl-substituted aromatic rings to the fluorenone core via a C=N linker. acs.orgnih.gov The binding of the iodide ion inhibits ICT and excited-state intramolecular proton transfer (ESIPT) processes, leading to a significant enhancement in fluorescence. acs.org This strategy provides a distinct advantage over sensors that rely on fluorescence quenching, which can be less sensitive. researchgate.net
| Sensor Derivative Type | Target Ion | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Imino derivative with mercapto-2-butanone | Al³⁺ | Fluorescence Turn-On | 5 x 10⁻⁸ M |
| Schiff base with 2-hydroxybenzaldehyde | I⁻ | Fluorescence Enhancement (Inhibition of ICT/ESIPT) | 8.0 nM |
| Schiff base with 2,3-dihydroxybenzaldehyde | I⁻ | Fluorescence Enhancement (Inhibition of ICT/ESIPT) | 11.0 nM |
Porous Materials for Adsorption and Separation Technologies
The structural rigidity and chemical functionality of this compound make it a suitable monomer for incorporation into porous materials. These materials are of great interest for applications in gas adsorption and separation due to their high surface area and tunable pore chemistry.
Hypercrosslinked polymers (HCPs) are a class of porous organic polymers known for their straightforward synthesis, high stability, and effectiveness in carbon dioxide (CO₂) capture. worktribe.com The incorporation of nitrogen-containing functional groups, such as amines, into the polymer structure is a key strategy to enhance CO₂ adsorption capacity and selectivity over other gases like nitrogen (N₂) and methane (B114726) (CH₄). mdpi.comrsc.org
Fluorenone-based HCPs can be functionalized post-synthesis with amine groups to improve their CO₂ capture performance. dntb.gov.ua The presence of electron-rich basic heteroatoms on the pore surfaces of these polymers leads to strong binding affinities with CO₂. acs.org For example, amine-functionalized HCPs have demonstrated high CO₂ adsorption capacities, with some reaching up to 4.24 mmol/g at 273 K. worktribe.com These materials also exhibit remarkable selectivity for CO₂ over N₂, which is crucial for applications like flue gas separation. worktribe.comacs.org The selectivity is attributed to a combination of the N-containing sites and the specific microporous nature of the polymers. worktribe.comacs.org
Furthermore, fluorenone-containing ligands, such as 9-fluorenone-2,7-dicarboxylic acid, have been used to synthesize metal-organic frameworks (MOFs) with enhanced CO₂ adsorption and separation selectivities. researchgate.net These materials, despite having lower surface areas than some parent MOFs, show significantly improved CO₂/N₂ and CO₂/CH₄ selectivities due to the functional carbonyl groups lining the pores. researchgate.net
Table 2: CO₂ Adsorption Data for Amine/Fluorenone-Functionalized Porous Polymers
| Polymer Type | CO₂ Uptake | CO₂/N₂ Selectivity (IAST) | Temperature (K) | Reference |
|---|---|---|---|---|
| Amine-functionalized HCPs (P1) | 4.24 mmol/g | 34.52 (for related P2) | 273 / 298 | worktribe.com |
| Heterocyclic HCPs | 11.4 wt % | 100 | 273 | acs.org |
| Amine-modified HCP | 414.41 mg/g (at 9 bar) | 43% enhancement | 298 | dntb.gov.ua |
| Amino-functionalized HCPs (NH₂-HCPs) | - | 122 | - | rsc.org |
Charge Transporting Materials in Organic Electronics
The delocalized π-conjugated system and electron-accepting nature of the fluorenone core make it a valuable component in materials designed for organic electronics. researchgate.net this compound can be used as a precursor to synthesize bipolar charge transporting materials (CTMs), which are essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netrsc.org
Researchers have designed and synthesized air-stable, solution-processable, fluorene-based bipolar CTMs by coupling 2-amino-9H-fluorenone with other functional units. researchgate.net These materials integrate electron-transporting 9-fluorenone moieties with electron-donating groups. researchgate.netrsc.org Such bipolar materials are capable of transporting both holes and electrons. Experimental measurements on these CTMs have shown hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. researchgate.netrsc.org The electron mobility is typically about one order of magnitude lower. researchgate.netrsc.org The thermal stability of these compounds is high, often exceeding 400 °C, which is well-suited for electronic device operation. researchgate.net The incorporation of the fluorenone unit is a key strategy in designing n-type (electron-transporting) and bipolar materials for various optoelectronic applications. researchgate.net
Supramolecular Materials and Assemblies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound serves as an interesting guest molecule in the formation of such assemblies, particularly with host molecules like cyclodextrins.
The interaction between this compound (2AFN) and β-cyclodextrin (β-CD), a cyclic oligosaccharide, has been investigated using various spectroscopic techniques. researchgate.netnih.gov Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. rsc.org
Studies using UV-visible absorption and fluorescence spectroscopy have confirmed the formation of a 1:1 inclusion complex between 2AFN and β-CD. researchgate.netnih.gov The formation of this complex is evidenced by changes in the fluorescence spectrum and lifetime of 2AFN upon the addition of β-CD. researchgate.netnih.gov It is proposed that the unsubstituted, more hydrophobic part of the 2AFN molecule is encapsulated within the β-CD cavity. researchgate.netnih.gov This encapsulation alters the microenvironment of the 2AFN molecule, affecting its photophysical properties and leading to phenomena such as fluorescence enhancement. ijapbc.com The binding constant for the formation of this 1:1 inclusion complex has been determined through these fluorimetric studies. ijapbc.comacs.orgacs.org This molecular recognition capability is fundamental to the development of cyclodextrin-based supramolecular systems for various applications. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | 2AFN |
| β-Cyclodextrin | β-CD |
| 9-fluorenone-2,7-dicarboxylic acid | H₂FDCA |
| Aluminum ion | Al³⁺ |
| Iodide ion | I⁻ |
| Carbon Dioxide | CO₂ |
| Nitrogen | N₂ |
| Methane | CH₄ |
| 2-aminofluorene (B1664046) | 2AF |
| 2-amino-9-hydroxyfluorene | 2AHF |
| 4,4′-dimethoxydiphenylamine | DDPA |
Biological and Biomedical Research Applications of 2 Amino 9 Fluorenone Derivatives
Investigation of Anticancer Activities and Mechanisms
Derivatives of 9-fluorenone (B1672902) have shown promise as anticancer agents. researchgate.net Research has demonstrated that certain fluorenone derivatives can inhibit the growth of cancer cell lines by interfering with topoisomerase activity, an enzyme crucial for DNA replication. The addition of alkyl groups to the side chains of these compounds has been found to enhance their antiproliferative activity.
One study evaluated a fluorenone derivative's effect on human cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM. The observed anticancer effect was attributed to the induction of apoptosis and cell cycle arrest.
Furthermore, a series of newly synthesized 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives were screened for their cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. Many of these compounds displayed significant activity against both cell lines when compared to the standard reference drug, 5-fluorouracil (B62378) (5-FU). nih.gov Molecular docking studies suggest that the mechanism of action for these compounds involves binding to the active sites of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleic acids and amino acids. nih.gov
Evaluation of Antimicrobial and Antibiofilm Efficacy
The antimicrobial properties of 2-Amino-9-fluorenone derivatives have been a significant area of investigation, with studies exploring their effectiveness against a range of bacterial and fungal pathogens and their ability to combat biofilms.
Activity against Bacterial and Fungal Strains
Numerous studies have demonstrated the broad-spectrum antimicrobial potential of fluorene (B118485) derivatives. researchgate.net For instance, new O-aryl-carbamoyl-oxymino-fluorene derivatives have shown inhibitory effects against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungal strains including Aspergillus niger, Candida albicans, and Curvularia spp. nih.gov The nature of the substituents on the aryl moiety of these derivatives was found to be a key determinant of their inhibitory spectrum and intensity. nih.govresearchgate.net Specifically, the presence of chlorine atoms, with their electron-withdrawing inductive effect, enhanced activity against Staphylococcus aureus, while the methyl group, with its positive inductive effect, boosted antifungal activity against Candida albicans. nih.govresearchgate.net
Similarly, Schiff bases synthesized from 9-fluorenone exhibited antimicrobial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, and Klebsiella pneumoniae, with efficacy comparable to the standard antibiotic streptomycin (B1217042) at a concentration of 100 μg/mL. researchgate.netnih.gov Another class of derivatives, 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazoles, were synthesized and evaluated for their in vitro antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. mdpi.comresearchgate.net While their minimum inhibitory concentration against Gram-positive bacteria and fungi was generally high (>256 μg/mL), some compounds did show activity against Gram-positive strains. mdpi.comresearchgate.net
The incorporation of these bioactive compounds into magnetite nanoparticles has been shown to significantly improve their antimicrobial activity against planktonic microorganisms, lowering the minimum inhibitory concentration (MIC) values by 2 to 8 times. nih.gov However, this incorporation generally decreased their effectiveness against biofilms. nih.gov
Enzyme Inhibition Studies (e.g., Primase)
Research into the mechanisms of antimicrobial action has included enzyme inhibition studies. One notable target is DnaG primase, an essential enzyme for DNA replication in bacteria. researchgate.net The antiviral drug tilorone (B613820), a 2,7-bis(2-diethylaminoethoxy)fluoren-9-one, was found to inhibit the DnaG primase of Staphylococcus aureus. nih.gov This discovery spurred the synthesis of other 9-fluorenone derivatives, with structural modifications aimed at improving their diffusion into bacterial cells to inhibit growth. nih.gov
C2-symmetric fluorenone-based compounds, structurally similar to tilorone, were synthesized and tested for their ability to inhibit bacterial growth. These compounds were evaluated by determining their minimum inhibitory concentration (MIC) against several bacterial species, including Bacillus anthracis, methicillin-resistant Staphylococcus aureus (MRSA), Burkholderia thailandensis, and Francisella tularensis. researchgate.net Some of these derivatives with long carbon chains demonstrated relatively low MIC values, indicating their potential as lead compounds for the development of new antibiotics. researchgate.net
Genotoxicity and Mutagenicity Assessments of Fluorenone Metabolites and Photoproducts
While fluorene derivatives show therapeutic promise, it is crucial to assess their potential for genotoxicity and mutagenicity, particularly concerning their metabolites and photoproducts which can have significant environmental relevance.
Photo-induced Mutagens and DNA Interaction Studies
The photolysis of 2-aminofluorene (B1664046) upon exposure to near ultraviolet light (UVA) leads to the formation of several photoproducts that are direct-acting mutagens. nih.govnih.gov These include 2-nitrosofluorene (B1207293) and 2-nitrofluorene (B1194847). nih.govnih.gov A particularly unique mutagen formed in this photochemical oxidation is 2-nitrofluoren-9-one. nih.gov This compound is formed through the phototransformation of this compound, which is itself an early and predominant photoproduct of UVA-irradiated 2-aminofluorene. nih.gov
The formation of these mutagenic compounds involves not only N-oxidation, a critical step in the metabolic activation of aromatic amines to carcinogens, but also selective ring photo-oxidation, which produces the carbonyl group at the 9-position of the fluorene molecule. nih.gov Studies have also investigated the direct interaction of these genotoxic fluorene derivatives with DNA. researchgate.net An electrochemical DNA biosensor was used to study the in vitro interaction between 2-nitrofluorene, 2,7-dinitrofluorene, and DNA, providing insights into the mechanisms of their genotoxicity. researchgate.net
Environmental Relevance of Mutagenic Derivatives
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are widespread environmental contaminants, often produced from incomplete combustion. nih.gov While many PAHs require metabolic activation to become genotoxic, their oxygenated and nitrated derivatives can be directly mutagenic. nih.govdbc.wroc.pl
Studies have shown that it is often the more polar PAH derivatives, such as nitro-, amino-, and oxy-PAHs, that are responsible for the mutagenic impact of environmental contamination. dbc.wroc.pl The phototransformation of PAHs in the environment is a significant pathway for the formation of these more hazardous compounds. pitt.edu For example, the degradation of creosote-contaminated soils, while reducing the total PAH concentration, has been shown to sometimes increase the microbial mutagenicity of the soil. who.int Analysis of these treated soils revealed the accumulation of PAH metabolites and degradation products like 9H-fluorenone. who.int The presence of 9-fluorenone has been detected in various environmental matrices, including mussel tissue, sediment, urban dust, and diesel particulate matter, highlighting its environmental persistence and potential for exposure. nih.gov
Role as Active Pharmaceutical Intermediates and Lead Compounds
The scaffold of this compound is a significant structure in medicinal chemistry, serving both as a crucial active pharmaceutical intermediate (API) and as a foundational lead compound for the development of novel therapeutic agents. cymitquimica.comguidechem.comchemicalbook.com The inherent chemical properties of the fluorenone core, characterized by its planar, electron-rich aromatic system, make it a versatile building block for synthesizing a wide array of biologically active molecules. researchgate.netresearchgate.net Researchers have extensively modified the this compound structure to explore and optimize its pharmacological potential across various disease areas, including cancer, infectious diseases, and inflammatory conditions. researchgate.netujpronline.com
The utility of this compound as an intermediate is demonstrated in the synthesis of complex heterocyclic systems. For instance, it is a precursor in the creation of thiazolofluorenone derivatives, which have shown potential as cytotoxic agents. tandfonline.com The synthesis of these polyheterocyclic compounds often involves the transformation of the amino group and the ketone of the fluorenone core to build fused ring systems with unique biological activities. tandfonline.com Similarly, this compound serves as a starting material for producing imidazo[1,2-a]pyridine (B132010) derivatives, a class of compounds known for a broad spectrum of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. rsc.org
As a lead compound, the this compound skeleton has given rise to numerous derivatives with significant therapeutic activities. A prominent example is Tilorone, an orally active interferon inducer with broad-spectrum antiviral activity. google.commdpi.com The synthesis of Tilorone and its analogs often starts from fluorenone derivatives, highlighting the importance of this core structure in developing immunomodulatory and antiviral drugs. google.com Modifications to the fluorenone skeleton, such as the introduction of amino side chains, have been shown to be critical for the biological effects of these compounds. researchgate.net
Research into the structure-activity relationships of this compound derivatives has yielded valuable insights for drug design. Studies have shown that introducing different substituents on the fluorene ring or modifying the amino group can significantly impact the resulting compound's biological activity. For example, the synthesis of novel 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives has produced compounds with notable cytotoxic activity against cancer cell lines. researchgate.net The fluorenone moiety is also integral to the development of agents targeting DNA topoisomerase I, a key enzyme in cancer proliferation. researchgate.net
The versatility of the fluorenone core extends to the development of antimicrobial agents. Scientists have synthesized fluorenyl-hydrazonothiazole derivatives from fluorenone that exhibit activity against various microbial strains. mdpi.comresearchgate.net Furthermore, Schiff bases derived from 9-fluorenone have been investigated for their antibacterial properties, with some showing considerable efficacy. jocpr.com These findings underscore the potential of the this compound scaffold as a template for discovering new antibiotics and anticancer agents. ujpronline.com
The following tables summarize the research findings on various derivatives of this compound and their documented biological activities.
Table 1: Anticancer and Cytotoxic Activity of this compound Derivatives
| Derivative Class | Specific Compound Example | Biological Activity | Research Focus | Citation |
|---|---|---|---|---|
| Tilorone Analogs | 2c and 5d | Potent anticancer activity against various cancer cell lines with good selectivity over non-cancer cell lines. | Development of new anticancer agents by modifying the fluorenone skeleton and side chains. | researchgate.net |
| Thiazolofluorenones | Substituted thiazolo[4,5-b]fluoren-10-one | Cytotoxic activity against the murine lymphocytic L1210 leukaemia cell line. | Synthesis of novel polyheterocyclic compounds as potential antitumor candidates. | tandfonline.com |
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative Class | Target Organisms | Research Focus | Citation |
|---|---|---|---|
| Fluorenyl-hydrazonothiazoles | Gram-positive bacteria | Synthesis and evaluation of new derivatives for activity against multidrug-resistant microorganisms. | mdpi.comresearchgate.net |
| Schiff Bases | E. coli, S. aureus, P. aeruginosa, P. mirabilis | Investigation of biological activity and molecular docking studies of novel Schiff bases. | jocpr.com |
Table 3: Other Biomedical Applications of this compound Derivatives
| Derivative | Application | Research Focus | Citation |
|---|---|---|---|
| Tilorone | Antiviral, Interferon Inducer | Development of orally bioavailable drugs with broad-spectrum antiviral activity. | google.commdpi.com |
| Benfluron | Antineoplastic | Exploration of fluorenone derivatives for cancer therapy. | mdpi.com |
Analytical Methodologies for 2 Amino 9 Fluorenone and Its Metabolites
Chromatographic Separation and Purity Assessment
Chromatographic methods are indispensable for the separation, identification, and purity assessment of 2-Amino-9-fluorenone and its diverse metabolites. These techniques exploit the differential interactions of analytes with a stationary phase and a mobile phase, enabling their effective resolution from complex mixtures. utdallas.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of 2-AFN and its derivatives. For instance, GC-MS has been utilized to identify this compound among the thermal degradation products of riot control agents, demonstrating its utility in complex matrix analysis. niscpr.res.in The method involves chromatographic separation on capillary columns, followed by mass spectrometric detection, which provides structural information based on fragmentation patterns and retention times. niscpr.res.in GC-MS has also been applied in the analysis of oxidative derivatives of polycyclic aromatic hydrocarbons (PAHs), including nitro-PAHs and oxy-PAHs like 9-fluorenone (B1672902), in biological samples such as urine. publichealthtoxicology.com This highlights its capability for quantifying trace levels of these compounds, with detection limits for 9-fluorenone reported as low as 0.02 ng/mL using direct-immersion Solid-Phase Microextraction (DI-SPME) coupled with GC-MS publichealthtoxicology.com.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of fluorene (B118485) derivatives and their metabolites. HPLC has been used for the separation and identification of fluorene metabolites, showcasing its effectiveness in resolving various ring oxidation and ring fission products. csic.esnih.gov The choice of mobile phase (e.g., methanol-water linear gradients) and stationary phase (e.g., reversed-phase C18 columns) is critical for achieving optimal separation. csic.eslcms.cz The purity of the base silica (B1680970) gel in HPLC columns significantly influences chromatographic separation, as metal content can alter the properties of the silica gel surface and affect interactions with analytes. lcms.cz
Purity assessment of related compounds, such as fluorene, often employs gas chromatography, indicating the general applicability of GC for determining the purity of fluorene-based compounds. mdpi.com Chromatographic techniques are fundamental for ensuring the quality and identity of synthesized or isolated this compound and its metabolites.
Electrochemical Sensing Platforms for Detection
Electrochemical sensing platforms offer a promising approach for the rapid, sensitive, and in-situ analysis of trace amounts of pollutants, including this compound and its derivatives. european-mrs.comresearchgate.netrsc.org These platforms capitalize on the electrical properties of analytes or their interactions with electrode surfaces, providing measurable signals such as current, voltage, or impedance changes. researchgate.netacs.org Key advantages of electrochemical sensors include low theoretical detection limits, high sensitivity, and the potential for miniaturization and portability. researchgate.netrsc.orgcuni.cz
Voltammetry for Trace Analysis of Genotoxic Derivatives
Voltammetric techniques are particularly effective for investigating the electrochemical behavior and trace analysis of genotoxic fluorene derivatives, including this compound (2-AFN) and its nitro- and oxo-substituted counterparts. european-mrs.comcuni.czresearchgate.net These methods involve applying a varying potential to an electrode and measuring the resulting current, providing insights into redox processes.
Studies have investigated the voltammetric behavior of 2-AFN using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). european-mrs.com A significant challenge in the electrochemical analysis of 2-AFN has been electrode fouling, which can compromise repeatability. Boron-doped diamond (BDD) electrodes have demonstrated superior resistance to fouling compared to other electrode materials, leading to improved analytical repeatability for 2-AFN. european-mrs.com
Other electrode materials, such as mercury electrodes (e.g., dropping mercury electrode (DME) and hanging mercury drop electrode (HMDE)) and mercury meniscus modified silver solid amalgam electrodes (m-AgSAE), have also been employed for the voltammetric determination of genotoxic nitro and oxo derivatives of fluorene. cuni.czcuni.czresearchgate.net These studies have established optimal conditions for their determination, often in mixed aqueous-organic solvent systems (e.g., methanol (B129727) and Britton-Robinson buffer). researchgate.net
Research findings indicate varying limits of quantification (LOQ) for different genotoxic fluorene derivatives using these voltammetric techniques. For example, using differential pulse voltammetry (DPV) at a mercury meniscus modified silver solid amalgam electrode (m-AgSAE), the LOQs for several genotoxic compounds were determined as follows: researchgate.net
Table 1: Limits of Quantification for Genotoxic Fluorene Derivatives by DPV at m-AgSAE
| Compound | LOQ (µmol L⁻¹) |
| 2-nitrofluorene (B1194847) | 0.2 |
| 2,7-dinitrofluorene | 0.2 |
| 2-nitro-9-fluorenone (B187283) | 0.4 |
| 2,7-dinitro-9-fluorenone | 0.2 |
An attempt to enhance sensitivity using adsorptive stripping differential pulse voltammetry (AdSDPV) at m-AgSAE was successful for 2-nitrofluorene, achieving an LOQ of 2 nmol L⁻¹. researchgate.net Electrochemical DNA biosensors, particularly those based on screen-printed carbon paste electrodes with immobilized DNA, have also been utilized to investigate the interactions between genotoxic nitro derivatives of fluorene and DNA, providing a simple electroanalytical methodology to study genotoxic effects. cuni.czresearchgate.net
Nanomaterial-Enhanced Electrochemical Sensors
The integration of nanomaterials into electrochemical sensing platforms has significantly advanced the detection capabilities for various analytes, including the potential for enhanced detection of this compound and its metabolites. researchgate.netrsc.orgmdpi.comcore.ac.uk Nanomaterials contribute to improved sensor performance by increasing the electroactive surface area, enhancing the rate of electron transfer, and amplifying the analytical signal intensity. rsc.orgmdpi.com
Carbon-based nanomaterials, such as graphene quantum dots, carbon nanodots, graphene, and carbon nanotubes, are particularly prominent due to their exceptional electrical and structural properties. european-mrs.comresearchgate.netrsc.orgmdpi.com These materials can be used to modify electrode surfaces, leading to enhanced electrocatalytic activity and improved sensitivity. For instance, the voltammetric behavior of 2-AFN has been investigated using boron-doped diamond (BDD) electrodes, which are a form of nanocarbon material, offering high resistance to fouling. european-mrs.com
While specific examples directly linking nanomaterial-enhanced electrochemical sensors to this compound detection are less detailed in the provided snippets, the general principles and successful applications for other compounds illustrate the potential. For example, reduced graphene oxide (RGO) functionalized with fluorenone derivatives has been shown to amplify electrochemical sensitivity for other analytes. researchgate.net The development of electrochemical sensors using nanocomposites, such as ZnO-manganese hexacyanoferrate, has demonstrated high sensitivity, stability, and selectivity for other targets like riboflavin, indicating the broad applicability of such enhancements. rsc.org The incorporation of nanomaterials like quantum dots, graphene, and metal-organic frameworks (MOFs) has generally enhanced the sensitivity, stability, and portability of chemosensors across various applications, including the detection of environmental contaminants and biological molecules. mdpi.com
Table 2: General Benefits of Nanomaterial Integration in Electrochemical Sensors
| Feature Enhanced | Description |
| Sensitivity | Lower detection limits, enabling quantification of analytes at very low concentrations. rsc.orgmdpi.com |
| Selectivity | Improved ability to detect target analytes in complex samples, reducing interference. rsc.orgmdpi.com |
| Electron Transfer Rate | Faster electrochemical reactions due to increased conductivity and surface area. rsc.org |
| Electroactive Surface | Larger area for analyte interaction, leading to stronger signals. rsc.org |
| Miniaturization | Enables smaller, portable devices for in-situ analysis. rsc.org |
| Stability | Enhanced robustness and longer operational lifespan of the sensor. mdpi.com |
The ongoing research into nanomaterial-enhanced electrochemical sensors holds significant promise for developing more efficient and sensitive methods for the detection and monitoring of this compound and its genotoxic metabolites.
Future Research Directions and Emerging Trends for 2 Amino 9 Fluorenone
Novel Derivatization Strategies for Enhanced Functionality
Future research will likely focus on developing novel derivatization strategies to impart or enhance specific functionalities in 2-Amino-9-fluorenone derivatives. The fluorenone core, with its inherent optical and electronic properties, offers a robust scaffold for modification ontosight.ai. For instance, ongoing work involves introducing various functional groups, such as phenoxazinyl, dimethylacridinyl, di-tert-butyl-carbazolyl, and phenothiazinyl moieties, to tune the properties for applications like organic light-emitting diodes (OLEDs) tandfonline.comresearchgate.net. These modifications aim to achieve high thermal stability and specific ionization potentials tandfonline.comresearchgate.net.
A significant area of derivatization involves the synthesis of Schiff base derivatives. These compounds have demonstrated utility as highly selective fluorescent and colorimetric sensors for various ions, including fluoride (B91410) (F⁻) and iodide (I⁻), often exhibiting visible color changes researchgate.netnih.govacs.org. The design of such sensors often leverages the inhibition of intramolecular charge transfer (ICT) and C=N isomerization to achieve fluorescence enhancement nih.govacs.org. Furthermore, fluorene (B118485) derivatives are being explored as fluorescent chemosensors for detecting metal ions like cadmium (Cd(II)) and aluminum (Al(III)), with the sensing mechanism frequently relying on intermolecular charge transfer (ICT) rsc.orgtandfonline.comresearchgate.net.
In analytical chemistry, derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-established technique for the sensitive and quantitative analysis of amino acids and peptides using fluorescence detection and mass spectrometry lcms.czresearchgate.netnih.govjasco-global.com. Future work may explore new derivatization agents or methods to further improve sensitivity, selectivity, and throughput for complex biological and environmental samples.
Exploration in Advanced Hybrid Materials and Nanotechnology
The integration of this compound and its derivatives into advanced hybrid materials and nanotechnological applications represents a fertile ground for future research. Fluorenone derivatives have already shown relevance in materials science, including their use in dye-sensitized solar cells (DSSCs) researchgate.net. Their application in organic light-emitting diodes (OLEDs) is particularly notable, where fluorene-based molecules function as efficient hole-transporting materials or emitters tandfonline.comresearchgate.netbohrium.comrsc.org.
Table 1: Performance Metrics of Fluorenone-Based Materials in OLEDs
| Material Type | Metric | Value | Citation |
| FLU-DCAR based yellow phosphorescent device | Current Efficiency | 44.25 cd/A | bohrium.com |
| FLU-DCAR based yellow phosphorescent device | External Quantum Efficiency | 17.8% | bohrium.com |
| Fluorenone-based materials (doped OLEDs) | Maximum Brightness Efficiency | 7509.14 cd/m⁻² | tandfonline.comresearchgate.net |
| Fluorenone-based materials (doped OLEDs) | Maximum Current Efficiency | 15.73 cd/A⁻¹ | tandfonline.comresearchgate.net |
| Fluorenone-based materials (doped OLEDs) | Maximum Power Efficiency | 8.13 lm/W⁻¹ | tandfonline.comresearchgate.net |
| Fluorenone-based materials (doped OLEDs) | Maximum External Quantum Efficiency | 2.54% | tandfonline.comresearchgate.net |
In nanotechnology, fluorenone derivatives are being investigated for their role in photo-refractive polymers with near-infrared (NIR) sensitivity. Such materials hold potential for biomedical applications, including tumor visualization, due to their distinct refractive indices compared to normal tissues encyclopedia.pubmdpi.com. Furthermore, porous copolymers derived from fluorenone have been successfully synthesized and modified, for example, by incorporating amine groups through post-synthetic methods, to enhance their capacity for carbon dioxide capture researchgate.net. This highlights their utility in developing advanced materials for gas adsorption and separation. The ability of fluorenone derivatives to form supramolecular gels, exhibiting π–π* and intramolecular charge transfer (ICT) transitions and emission from twisted intramolecular charge transfer (TICT) states, also suggests their potential as chemoresponsive materials for multi-mode detection researchgate.net.
Deeper Mechanistic Understanding of Biological and Photophysical Processes
A critical area for future research involves gaining a deeper mechanistic understanding of the biological and photophysical processes involving this compound. Studies have systematically investigated the photophysical properties of aminofluorenone derivatives, revealing efficient deactivation pathways in certain solvents and an observable deuterium (B1214612) isotope effect on radiationless deactivation acs.org. This indicates complex excited-state dynamics that warrant further detailed investigation.
For fluorenone-based sensors, understanding the precise mechanisms, such as the inhibition of intramolecular charge transfer (ICT) and C=N isomerization, that lead to structural rigidity and fluorescence enhancement upon interaction with target analytes (e.g., iodide ions) is paramount for designing more effective and selective sensing platforms nih.govacs.org.
Table 2: Detection Limits of Fluorenone-Based Chemosensors
| Target Ion | Sensor Type | Detection Limit (nM or mg/L) | Citation |
| Iodide (I⁻) | Fluorenone-based Sensor 1 | 8.0 nM | nih.govacs.org |
| Iodide (I⁻) | Fluorenone-based Sensor 2 | 11.0 nM | nih.govacs.org |
| Aluminum (Al³⁺) | Imino derivative of this compound | 5 × 10⁻⁸ M | researchgate.net |
| Cadmium (Cd(II)) | Fluorene derivative (FL) chemosensor | 0.289 mg/L | tandfonline.com |
Fluorene dyes are also instrumental in two-photon fluorescence microscopy (2PFM) for bioimaging, where their enhanced solubility, photostability, and two-photon absorption cross-section are crucial. Continued research into structure-photophysical property relationships will be vital for developing superior probes for advanced bioimaging applications researchgate.net. Furthermore, investigations into the photo-oxidation of 2-aminofluorene (B1664046) have revealed the formation of mutagenic products like 2-nitrofluoren-9-one, underscoring the necessity of understanding photochemical pathways and their potential biological implications nih.gov.
The role of fluorenone derivatives as photocatalysts is another area demanding deeper mechanistic insight. For example, 9-fluorenone (B1672902) has been utilized as a metal-free photocatalyst for visible-light-mediated cycloaddition reactions uni-goettingen.de. Azafluorenone derivatives have been studied as photocatalysts for oxygenation reactions, with electron-transfer dynamics being a key component of their mechanism researchgate.net. The phenomenon of self-photocatalysis observed in divergent syntheses involving fluorenone derivatives, which includes energy, electron, and hydrogen atom transfers, also presents complex mechanisms for future elucidation rsc.org.
Sustainable Synthesis and Environmental Remediation Applications
The development of sustainable synthetic routes for this compound and its derivatives, alongside their application in environmental remediation, is an important direction for future research. Traditional synthesis methods for fluorenones, such as Friedel-Crafts acylations or oxidations of fluorenes, often generate significant waste beilstein-journals.org. Future efforts will focus on greener approaches, such as photoredox-catalyzed deoxygenative intramolecular acylation reactions, which offer more environmentally friendly synthetic pathways beilstein-journals.org.
In environmental remediation, fluorenone derivatives are being explored for their ability to mitigate pollution. For instance, metal-organic frameworks (MOFs) incorporating fluorenone-2,7-dicarboxylate ligands have demonstrated selective adsorption capabilities for organic dye pollutants in water acs.org. This highlights their potential as advanced adsorbents for water purification.
Furthermore, fluorenone-based porous copolymers, particularly those functionalized with amine groups through post-synthetic modification, have shown promise for carbon dioxide capture researchgate.net. A notable example is a fluorenone-naphthalene based amine-incorporated hypercrosslinked copolymer (PFNCA), which exhibited a CO2 uptake of 8.17 wt% researchgate.net. This indicates their potential as solid sorbents in carbon dioxide sequestration systems. A green approach to environmental remediation of oxygenated polycyclic aromatic hydrocarbons (OPAHs) involves enhancing the water solubility of 9-fluorenone through cyclodextrin (B1172386) inclusions, which improves the removal efficiency of these pollutants mdpi.com.
The photocatalytic properties of fluorenone derivatives also contribute to sustainable chemistry. Their ability to act as photocatalysts for reactions like selective oxygenation and cleavage of C=C bonds under visible light or even sunlight offers cleaner and more energy-efficient chemical processes, aligning with principles of green chemistry uni-goettingen.deresearchgate.net.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-9-fluorenone, and how can purity be optimized?
- Methodological Answer : While the provided SDS does not detail synthesis protocols, standard methods for fluorenone derivatives include Friedel-Crafts acylation or Suzuki coupling for core structure assembly, followed by nitration/reduction or direct amination. Purity optimization involves HPLC (>98% purity, as noted in ) and recrystallization using solvents like ethanol or DCM. Monitor reaction progress via TLC and confirm structure via H/C NMR and FT-IR (amide bond confirmation at ~1650 cm) .
Q. How should researchers characterize this compound’s physical and chemical properties given incomplete SDS data?
- Methodological Answer : Key properties include:
- Melting Point : 157–160°C (experimentally determined via differential scanning calorimetry) .
- Solubility : Likely insoluble in water (analogous to 9-fluorenone in ); test in DMSO, DMF, or THF for dissolution.
- Stability : Avoid light and temperatures >160°C (decomposition risk, per ). Use UV-Vis spectroscopy to monitor photodegradation .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves (JIS T 8116 standard), safety goggles, and lab coats .
- Ventilation : Use local exhaust systems to minimize dust inhalation (H315/H319 hazards) .
- Waste Disposal : Follow regional regulations; incinerate in approved facilities .
Advanced Research Questions
Q. How does the amino group in this compound influence its electronic properties (e.g., HOMO-LUMO gap)?
- Methodological Answer : The electron-donating amino group raises HOMO energy, reducing the bandgap. Electrochemical (cyclic voltammetry) and spectroscopic (UV-Vis) analyses can quantify HOMO-LUMO levels. Compare with 9-fluorenone ( : HLG ~3.1 eV) to assess amino substitution effects. DFT calculations (B3LYP/6-31G*) provide theoretical validation .
Q. How can researchers resolve contradictions in thermal stability data for this compound?
- Methodological Answer : The SDS lacks decomposition temperatures ( ), but thermal gravimetric analysis (TGA) under nitrogen/air can identify degradation onset. Couple with GC-MS to identify toxic byproducts (e.g., NO, per ). Cross-reference with structurally similar amines (e.g., 9,9-dimethyl-9H-fluoren-2-amine in ) to infer stability thresholds .
Q. What advanced analytical techniques are suitable for detecting byproducts in this compound synthesis?
- Methodological Answer : Use HPLC-MS to identify impurities (e.g., unreacted nitro precursors). For trace metal catalysts (e.g., Pd from coupling reactions), inductively coupled plasma mass spectrometry (ICP-MS) ensures compliance with purity standards. Diazotization-coupled spectrophotometry ( ) quantifies aromatic amine content .
Q. How can computational modeling predict this compound’s reactivity in photochemical applications?
- Methodological Answer : Perform time-dependent DFT (TD-DFT) to simulate UV absorption spectra and excited-state dynamics. Compare with experimental data (e.g., fluorescence quenching studies) to assess photostability. Molecular docking studies can explore interactions with biological targets (e.g., DNA intercalation) .
Data Gaps and Mitigation Strategies
- Missing Data (e.g., logP, ecotoxicity) : Estimate logP via computational tools (e.g., ChemAxon). For ecotoxicity, use read-across models with structurally related amines (e.g., 2-aminofluorene in ) .
- Contradictory Stability Claims : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to empirically validate storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
